4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(3-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-13(8-11)21-15-7-6-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTWLLLECSEJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Isopropylphenoxy Intermediate: This step involves the reaction of isopropylphenol with a suitable halogenating agent to form the isopropylphenoxy intermediate.
Coupling with Trifluoromethyl Aniline: The isopropylphenoxy intermediate is then coupled with 3-(trifluoromethyl)aniline under specific conditions, often involving a catalyst and a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline serves as a versatile building block for synthesizing more complex organic molecules. The trifluoromethyl group enhances the lipophilicity of the resultant compounds, making them more effective in biological systems. It can be utilized in:
- Synthesis of Pharmaceuticals : This compound can be modified to create various pharmaceutical agents due to its ability to participate in nucleophilic substitution reactions.
- Agrochemicals : Its properties can be exploited to develop new agrochemical products that require enhanced efficacy and stability.
| Application Type | Description |
|---|---|
| Pharmaceuticals | Building block for drug synthesis; enhances bioavailability |
| Agrochemicals | Development of effective pesticides and herbicides |
Reactivity Studies
The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are crucial for understanding its behavior and potential modifications:
- Oxidation : Can yield quinones when treated with oxidizing agents like potassium permanganate.
- Reduction : Reduction with hydrogen gas in the presence of palladium can produce amines.
- Nucleophilic Substitution : The trifluoromethyl group allows for diverse substitution reactions, expanding its utility in synthetic chemistry.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Hydrogen gas + Palladium catalyst | Amines |
| Nucleophilic Substitution | Sodium methoxide | Various substituted derivatives |
Bioactive Compound Research
The compound has been investigated for its biological activity, particularly its mechanism of action involving enzyme interaction and receptor binding. The trifluoromethyl group enhances membrane permeability, facilitating its interaction with intracellular targets.
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against specific bacterial strains.
- Anti-inflammatory Effects : Research has shown it may modulate inflammatory pathways, suggesting therapeutic benefits.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Antimicrobial : Demonstrated activity against various pathogens.
- Anti-inflammatory : In vitro assays suggest it can reduce pro-inflammatory cytokine production.
Material Science Applications
In material science, this compound's unique properties make it suitable for developing specialty chemicals:
- Polymer Additives : Its incorporation into polymers can enhance material properties such as thermal stability and chemical resistance.
- Coatings : Utilized in formulating coatings that require specific functional characteristics.
Drug Discovery Initiatives
A study evaluating the antimicrobial efficacy of this compound against various pathogens showed promising results, indicating its potential as a lead compound for developing new antibiotics.
Inflammation Models
In vitro assays using macrophage cell lines demonstrated that the compound could significantly reduce pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isopropylphenoxy group can modulate its overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations :
- Acidity: The trifluoromethyl group lowers the pKa of the aniline NH₂ group (electron-withdrawing effect). For example, 3-(trifluoromethyl)aniline has a pKa of 3.49, while 4-(trifluoromethyl)aniline is more acidic (pKa 2.75) due to better resonance stabilization . The target compound’s acidity is likely further reduced by the electron-donating phenoxy group, though exact data is unavailable.
- Steric Effects: The bulky isopropylphenoxy group may hinder rotational freedom, influencing binding specificity in biological targets.
Biological Activity
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a trifluoromethyl group and an isopropylphenoxy moiety, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
- Chemical Formula : C₁₆H₁₆F₃NO
- CAS Number : 946697-67-2
- Molecular Weight : 295.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.
1. Enzyme Inhibition :
- The compound has been shown to inhibit enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain modulation. By decreasing the activity of cyclooxygenase (COX) enzymes, it can reduce the production of pro-inflammatory mediators.
2. Cellular Signaling Modulation :
- It influences various cell signaling pathways related to lipid metabolism and inflammation. For instance, it can modulate the expression of genes involved in these pathways, leading to altered cellular responses .
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its capacity to reduce levels of inflammatory cytokines in cultured cells, suggesting potential applications in treating inflammatory diseases .
Cytotoxicity and Antitumor Activity
In studies involving cancer cell lines, this compound has shown cytotoxic effects at certain concentrations. It selectively inhibits the growth of tumorigenic cells while sparing non-tumorigenic cells, indicating a promising therapeutic window for cancer treatment .
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokine release upon treatment with this compound, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
Another study focused on assessing the anticancer properties of this compound against various cancer cell lines. The findings revealed that at concentrations above 10 µM, the compound inhibited cell proliferation and induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest that it is metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity .
Safety Profile
While promising, safety assessments indicate that at higher doses, this compound may exhibit toxic effects, including liver damage and metabolic disturbances. Therefore, careful consideration of dosing regimens is essential for therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline, and how can intermediates be purified?
- Methodology :
- Utilize nucleophilic aromatic substitution (NAS) for introducing the isopropylphenoxy group to the trifluoromethyl-aniline core. For example, react 3-(trifluoromethyl)aniline (CAS 98-16-8, ) with 3-isopropylphenol under basic conditions (e.g., K₂CO₃ in DMF at 120°C).
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor purity using HPLC or TLC (Rf comparison with standards) .
Q. How should researchers characterize the compound’s structure and confirm regioselectivity?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and trifluoromethyl (δ ~120 ppm in ¹³C). Compare splitting patterns with analogs like 2-Methyl-3-(trifluoromethyl)aniline ( ).
- FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).
- HRMS : Validate molecular formula (C₁₆H₁₆F₃NO) with <2 ppm error .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential amine volatility ().
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodology :
- Perform comparative Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Monitor reaction rates via in situ ¹⁹F NMR to assess electronic effects. Compare with non-fluorinated analogs (e.g., 4-Methyl-3-(trifluoromethyl)aniline, ) .
Q. What computational approaches can predict the compound’s binding affinity in biological targets?
- Methodology :
- Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the trifluoromethyl group’s polarity.
- Perform molecular docking (e.g., AutoDock Vina) with proteins like cytochrome P450 enzymes, referencing similar aniline derivatives ( ) .
Q. How to resolve contradictions in reported spectroscopic data for derivatives?
- Methodology :
- Comparative analysis : Replicate published syntheses (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one, ) and validate NMR shifts under identical conditions (solvent, temperature).
- Isotopic labeling : Use ¹⁵N-labeled NH₂ groups to clarify ambiguous peaks in crowded aromatic regions .
Q. What strategies optimize solubility for in vitro assays without compromising stability?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
